molecular formula C17H13NO3 B14582379 Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate CAS No. 61149-90-4

Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate

Cat. No.: B14582379
CAS No.: 61149-90-4
M. Wt: 279.29 g/mol
InChI Key: UIPCTTYJXKENCQ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyano group, two phenyl groups, and a carboxylate ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate typically involves the reaction of a suitable precursor with a cyano group and an oxirane ring. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired oxirane compound in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl rings.

Major Products

    Oxidation: Diols or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate involves its interaction with molecular targets and pathways. It has been shown to induce mitochondrial dysfunction by permeabilizing the inner mitochondrial membrane, leading to the inhibition of electron transport and induction of apoptosis . This compound also modulates the generation of reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. The cyano group enhances its ability to participate in various chemical reactions and interact with biological targets.

Properties

CAS No.

61149-90-4

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate

InChI

InChI=1S/C17H13NO3/c1-20-15(19)16(12-18)17(21-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

UIPCTTYJXKENCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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